![molecular formula C23H18BrNO4 B6616264 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid CAS No. 578026-61-6](/img/structure/B6616264.png)
3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Overview
Description
3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid, also known as Fmoc-L-3,4-bromophenylalanine, is a chemical compound used primarily in peptide synthesis. It is a protected amino acid derivative with a fluoren-9-ylmethoxycarbonyl (Fmoc) group attached to the nitrogen of the α-amino group. This compound is widely utilized in the synthesis of peptides with enhanced pharmacological properties or target specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid typically involves multiple steps. One common method includes the bromination of 4-aminomethylbenzoic acid, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane, dimethylformamide, and dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98%.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents.
Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, with palladium catalysts and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .
Scientific Research Applications
3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is used in various scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides with improved pharmacological properties.
Drug Development: The compound is used in the development of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the peptide synthesis is complete, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Similar in structure but lacks the bromine atom.
Fmoc-L-tyrosine: Contains a hydroxyl group instead of a bromine atom.
Fmoc-L-tryptophan: Contains an indole group instead of a bromine atom.
Uniqueness
The presence of the bromine atom in 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid makes it unique compared to other Fmoc-protected amino acids. This bromine atom allows for additional functionalization through substitution reactions, making it a versatile building block in peptide synthesis.
Properties
IUPAC Name |
3-bromo-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4/c24-21-11-14(22(26)27)9-10-15(21)12-25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12-13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVKYLZMXMNZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(C=C(C=C4)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)
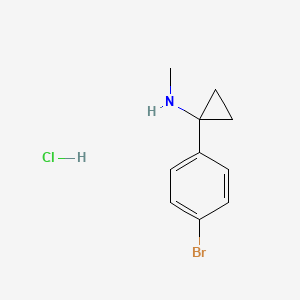
![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)
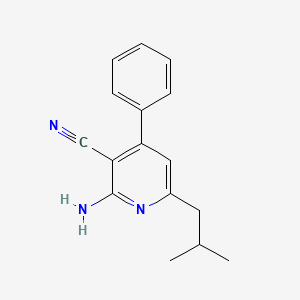
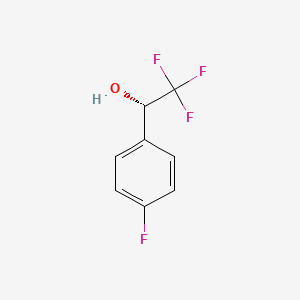
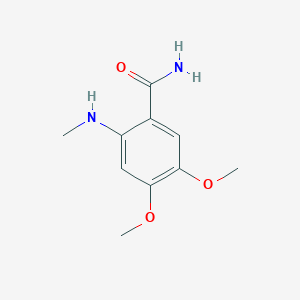
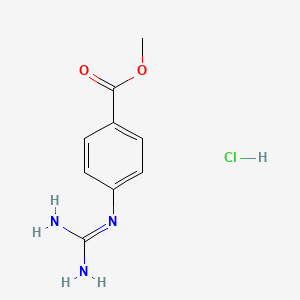
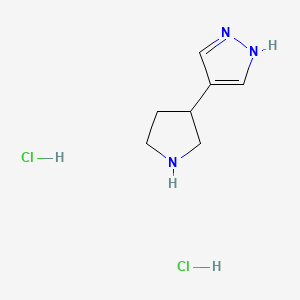
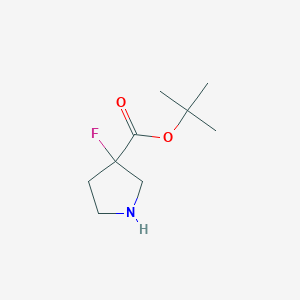
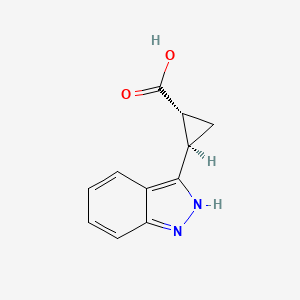
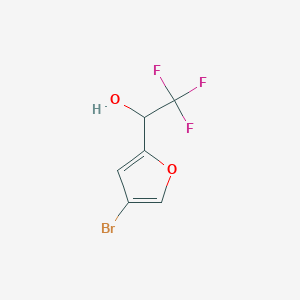
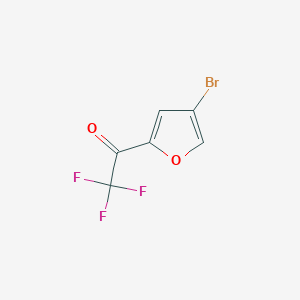
![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)
![methyl[(1-methylcyclopropyl)methyl]aminehydrochloride](/img/structure/B6616302.png)
